molecular formula C30H32N2O7S B11599085 6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11599085
M. Wt: 564.7 g/mol
InChI Key: PUAIDDPWFHCECU-XLNRJJMWSA-N
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Description

6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

  • Formation of the thiazolo[3,2-a]pyridine core.
  • Introduction of the butyl and ethyl groups.
  • Formation of the benzylidene and methoxyphenyl groups.
  • Final coupling and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
  • 5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
  • 5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Uniqueness

6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

6-O-butyl 8-O-ethyl (2Z)-5-amino-7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C30H32N2O7S/c1-5-7-16-39-29(34)24-23(19-10-14-21(37-4)15-11-19)25(30(35)38-6-2)28-32(26(24)31)27(33)22(40-28)17-18-8-12-20(36-3)13-9-18/h8-15,17,23H,5-7,16,31H2,1-4H3/b22-17-

InChI Key

PUAIDDPWFHCECU-XLNRJJMWSA-N

Isomeric SMILES

CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)OC)/C2=O)N

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)SC(=CC4=CC=C(C=C4)OC)C2=O)N

Origin of Product

United States

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